N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide
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Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a complex organic compound that features both indene and tetrahydroquinoline moieties
Preparation Methods
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: Starting from a suitable precursor, such as indanone, the indene structure is formed through a series of reactions including reduction and cyclization.
Synthesis of Tetrahydroquinoline: The tetrahydroquinoline ring is synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Coupling Reaction: The final step involves coupling the indene and tetrahydroquinoline moieties through a thiourea linkage, forming the carbothioamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbothioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the indene or tetrahydroquinoline rings, often using halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often involve modulation of signaling pathways related to inflammation, oxidative stress, or cell proliferation .
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide: This compound features a trifluoroacetamide group instead of a carbothioamide, which can lead to different chemical properties and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with the tetrahydroquinoline moiety, are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c22-19(20-17-12-15-7-1-2-8-16(15)13-17)21-11-5-9-14-6-3-4-10-18(14)21/h1-4,6-8,10,17H,5,9,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJKVVFJOISUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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